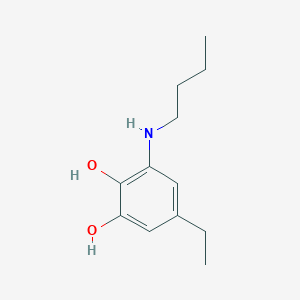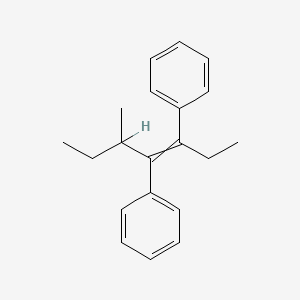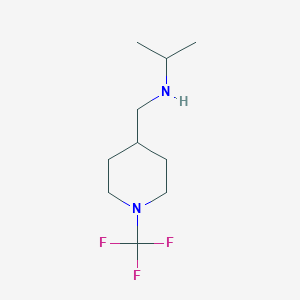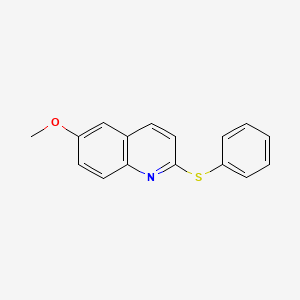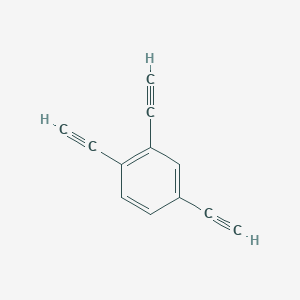
1,2,4-Triethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triethynylbenzene is an organic compound with the chemical formula C₁₂H₆. It is a derivative of benzene where three hydrogen atoms are replaced by ethynyl groups at the 1, 2, and 4 positions. This compound is known for its rigid structure and high degree of conjugation, making it a valuable building block in various fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
1,2,4-Triethynylbenzene can be synthesized through several methods, one of which involves the Sonogashira-Hagihara cross-coupling reaction. This method typically uses 1,2,4-tribromobenzene as the starting material, which undergoes coupling with trimethylsilylacetylene in the presence of a palladium catalyst (Pd(PPh₃)₄) and copper iodide (CuI) as a co-catalyst. The reaction is carried out in a triethylamine solution under a nitrogen atmosphere at elevated temperatures. The resulting product, 1,2,4-tris(trimethylsilyl)ethynylbenzene, is then deprotected using potassium carbonate (K₂CO₃) in methanol to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira-Hagihara cross-coupling reaction remains a viable approach for large-scale synthesis. The scalability of this method depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
化学反応の分析
Types of Reactions
1,2,4-Triethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used under anhydrous conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
1,2,4-Triethynylbenzene has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the fabrication of conductive polymers and nanomaterials.
Biology: Investigated for its potential use in bio-conjugation and as a probe for studying biological interactions.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
作用機序
The mechanism by which 1,2,4-Triethynylbenzene exerts its effects is primarily through its ability to participate in π-conjugation and form stable, rigid structures. The ethynyl groups enhance the compound’s reactivity, allowing it to engage in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as forming conductive polymers or interacting with biological molecules.
類似化合物との比較
1,2,4-Triethynylbenzene can be compared with other similar compounds, such as:
1,3,5-Triethynylbenzene: Another isomer with ethynyl groups at the 1, 3, and 5 positions. It shares similar reactivity but differs in its structural properties and applications.
1,2,3-Triethynylbenzene: An isomer with ethynyl groups at the 1, 2, and 3 positions. It has distinct reactivity and applications compared to this compound.
1,2,4-Trimethylbenzene: A compound with methyl groups instead of ethynyl groups.
This compound stands out due to its unique combination of rigidity, conjugation, and reactivity, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
70603-30-4 |
|---|---|
分子式 |
C12H6 |
分子量 |
150.18 g/mol |
IUPAC名 |
1,2,4-triethynylbenzene |
InChI |
InChI=1S/C12H6/c1-4-10-7-8-11(5-2)12(6-3)9-10/h1-3,7-9H |
InChIキー |
NTJBKIYOJICXGY-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=C(C=C1)C#C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


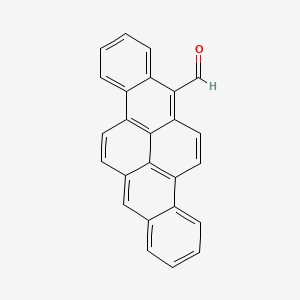
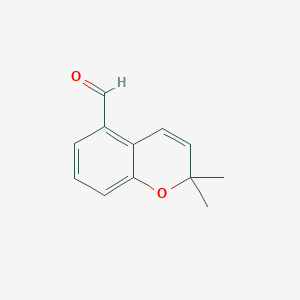
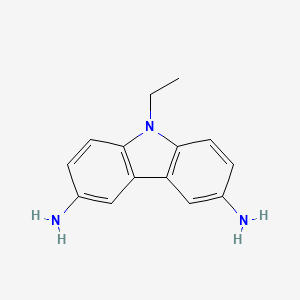
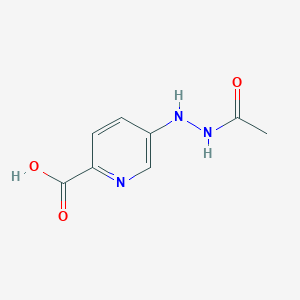
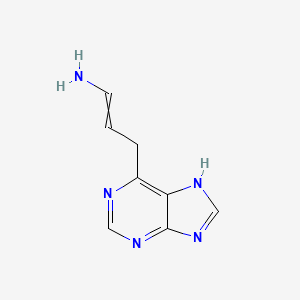

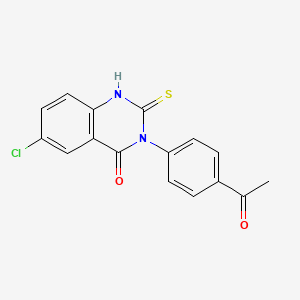
![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
